4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine
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Overview
Description
4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine is a complex organic compound with a molecular formula of C18H24N2O5S3 This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of ethanesulfonyl chloride with a thiazole derivative, followed by the introduction of the 4-methylbenzenesulfonyl group. The final step involves the formation of the morpholine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl-containing compound with different substituents.
4-Methylbenzenesulfonyl chloride: Shares the benzenesulfonyl group but lacks the thiazole and morpholine rings.
2,4-Disubstituted thiazoles: A class of compounds with similar thiazole rings but different substituents.
Uniqueness
The uniqueness of 4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both ethanesulfonyl and 4-methylbenzenesulfonyl groups, along with the thiazole and morpholine rings, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H24N2O5S3 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H24N2O5S3/c1-5-27(21,22)18-19-16(28(23,24)15-8-6-12(2)7-9-15)17(26-18)20-10-13(3)25-14(4)11-20/h6-9,13-14H,5,10-11H2,1-4H3 |
InChI Key |
NXXZBCDIJZJWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CC(OC(C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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